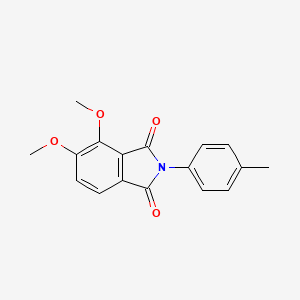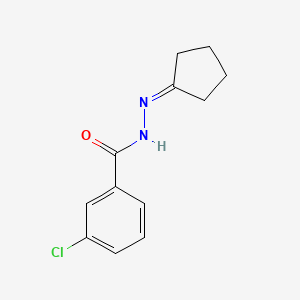
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. In
科学的研究の応用
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has a wide range of potential applications in scientific research. One of the most promising applications is as a fluorescent probe. This compound has been shown to emit strong fluorescence, making it an ideal candidate for use in bioimaging and sensing applications. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with cellular components, leading to changes in cellular signaling pathways. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to inhibit the aggregation of beta-amyloid, a protein associated with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its strong fluorescence, which makes it an ideal candidate for use in bioimaging and sensing applications. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is its limited solubility in aqueous solutions, which may impact its effectiveness in certain applications.
将来の方向性
There are many potential future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole and its potential interactions with cellular components. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole with improved properties for bioimaging and sensing applications.
Conclusion:
In conclusion, 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a compound with many potential applications in scientific research. This compound has unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent for various diseases. While there are limitations to its use in lab experiments, the future directions for research involving 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole are promising, and this compound has the potential to contribute to many areas of scientific research.
合成法
The synthesis of 2-(2-chloro-5-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole involves the reaction of 2-chloro-5-nitroaniline and 2-furan carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been optimized to yield a high purity product with a good yield.
特性
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-4-3-7(16(17)18)6-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUARCVFOZNPMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)




![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)

![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)